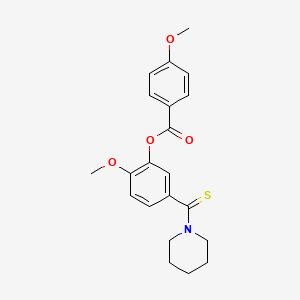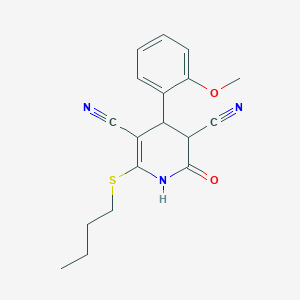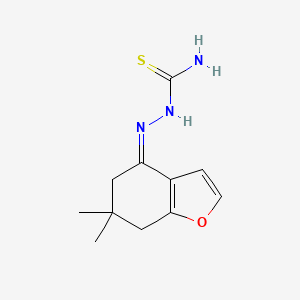
Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat ist eine komplexe organische Verbindung, die einen Pyrazolring, einen Thiophenring und einen Benzoatester aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Die wichtigsten Schritte umfassen die Bildung des Pyrazolrings, die Einführung der Thiophen-Einheit und die Veresterung der Benzoatgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazinderivate, Thiophencarbonsäuren und Methylbenzoat. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungsverfahren wie Kristallisation und Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel, Nitrierungsmittel oder Alkylierungsmittel unter sauren oder basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Thiophenrings Thiophensulfoxid ergeben, während die Reduktion der Carbonylgruppe den entsprechenden Alkohol ergeben kann.
Wissenschaftliche Forschungsanwendungen
Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Wird wegen seines Potenzials als pharmazeutisches Zwischenprodukt oder als Wirkstoff untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Pyrazol- und Thiophenring können mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen oder deren Funktion verändern. Die Benzoatestergruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so ihren Transport innerhalb biologischer Systeme erleichtern.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-4-(2-((3-(2-Furyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat: Ähnlicher Aufbau, jedoch mit einem Furanring anstelle eines Thiophenrings.
Methyl-4-(2-((3-(2-Pyridyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat: Ähnlicher Aufbau, jedoch mit einem Pyridinring anstelle eines Thiophenrings.
Einzigartigkeit
Methyl-4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoat ist durch das Vorhandensein des Thiophenrings einzigartig, der im Vergleich zu anderen Heterocyclen wie Furan oder Pyridin unterschiedliche elektronische und sterische Eigenschaften verleihen kann. Diese Einzigartigkeit kann seine Reaktivität, Bindungsaffinität und allgemeine biologische Aktivität beeinflussen.
Eigenschaften
Molekularformel |
C17H14N4O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl 4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14N4O3S/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI-Schlüssel |
DAHUMRUNLLQFNZ-VCHYOVAHSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11661285.png)
![Ethyl 6-ethyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661287.png)
![6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661291.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661308.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661321.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661331.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)

